An In-depth Technical Guide to (2-Aminopropyl)diethylamine: Chemical Properties and Structure
An In-depth Technical Guide to (2-Aminopropyl)diethylamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Aminopropyl)diethylamine, also known as N,N-diethyl-1,2-propanediamine, is a diamine with the chemical formula C₇H₁₈N₂. Its structure features a primary amine and a tertiary amine, making it a versatile building block in organic synthesis. This document provides a comprehensive overview of its chemical structure, properties, and a proposed synthetic pathway. Due to a scarcity of publicly available experimental data for (2-Aminopropyl)diethylamine, this guide also includes comparative data for its structural isomer, (3-Aminopropyl)diethylamine, to provide a contextual understanding of its physicochemical properties.
Chemical Structure and Identification
(2-Aminopropyl)diethylamine is a substituted propane diamine. The molecule possesses a chiral center at the second carbon of the propyl chain.
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IUPAC Name: N¹,N¹-diethylpropane-1,2-diamine
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Synonyms: (2-Aminopropyl)diethylamine, NY NY-DIETHYL-1 2-PROPANEDIAMINE[1]
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CAS Number: 14642-66-1[1]
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Molecular Formula: C₇H₁₈N₂[1]
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SMILES: CCN(CC)CC(C)N[1]
Physicochemical Properties
Table 1: Computed Physicochemical Properties for (2-Aminopropyl)diethylamine
| Property | Value | Source |
| Molecular Weight | 130.23 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 29.26 Ų | [1] |
| LogP (octanol-water partition coefficient) | 0.6754 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 4 | [1] |
Table 2: Experimental Physicochemical Properties for the Isomer (3-Aminopropyl)diethylamine (CAS: 104-78-9)
| Property | Value | Source |
| Molecular Weight | 130.23 g/mol | [2] |
| Boiling Point | 168-171 °C | [2] |
| Melting Point | -60 °C | [2] |
| Density | 0.82 g/mL | [2] |
| Refractive Index | 1.4406-1.4426 | [2] |
| Flash Point | 53 °C | [2] |
| Vapor Pressure | 1.45 mmHg at 25°C | [2] |
Spectroscopic Data
Experimental spectroscopic data for (2-Aminopropyl)diethylamine is not available in the reviewed sources. For illustrative purposes, the expected spectral features are discussed, and data for the isomer (3-Aminopropyl)diethylamine is provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of (2-Aminopropyl)diethylamine would be expected to show signals corresponding to the ethyl groups (a triplet and a quartet), a methyl group (a doublet), the methine and methylene protons of the propyl chain, and broad signals for the primary amine protons.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule.
Table 3: Experimental NMR Data for the Isomer (3-Aminopropyl)diethylamine (in CDCl₃)
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR (90 MHz) | [Referenced, specific shifts not detailed in source][2] |
| ¹³C NMR | [Referenced, specific shifts not detailed in source][2] |
Infrared (IR) Spectroscopy
The IR spectrum of (2-Aminopropyl)diethylamine is expected to exhibit characteristic absorption bands for N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹), and N-H bending (around 1590-1650 cm⁻¹).
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum of (2-Aminopropyl)diethylamine, the molecular ion peak [M]⁺ would be observed at m/z 130. Common fragmentation patterns for aliphatic amines would be expected, including alpha-cleavage adjacent to the nitrogen atoms.
Experimental Protocols
Proposed Synthesis of (2-Aminopropyl)diethylamine
A plausible synthetic route for (2-Aminopropyl)diethylamine can be adapted from the known synthesis of related diamines, such as 3-dimethylaminopropylamine (DMAPA). This proposed method involves a two-step process: a Michael addition followed by hydrogenation.
Step 1: Michael Addition of Diethylamine to Nitropropene
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Objective: To form N,N-diethyl-2-nitropropan-1-amine.
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Apparatus: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, cooled in an ice bath.
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Procedure:
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To a stirred solution of diethylamine in a suitable solvent (e.g., ethanol), 1-nitropropene is added dropwise from the dropping funnel.
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The reaction temperature is maintained at 0-5 °C during the addition.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
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The solvent is removed under reduced pressure to yield the crude N,N-diethyl-2-nitropropan-1-amine.
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Step 2: Hydrogenation of the Nitro Intermediate
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Objective: To reduce the nitro group to a primary amine, yielding (2-Aminopropyl)diethylamine.
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Apparatus: A high-pressure hydrogenation vessel (autoclave) or a standard laboratory hydrogenation apparatus.
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Procedure:
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The crude N,N-diethyl-2-nitropropan-1-amine is dissolved in a suitable solvent, such as ethanol or methanol.
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A hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon) is added to the solution.
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The mixture is subjected to hydrogenation under a hydrogen atmosphere at elevated pressure and temperature until the theoretical amount of hydrogen is consumed.
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After the reaction is complete, the catalyst is removed by filtration.
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The solvent is evaporated, and the resulting crude (2-Aminopropyl)diethylamine can be purified by fractional distillation under reduced pressure.
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Mandatory Visualizations
Chemical Structure of (2-Aminopropyl)diethylamine
Caption: Chemical structure of (2-Aminopropyl)diethylamine.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of (2-Aminopropyl)diethylamine.
Signaling Pathways
There is no information available in the scientific literature to suggest that (2-Aminopropyl)diethylamine is involved in specific biological signaling pathways. Its primary relevance is as a chemical intermediate.
Safety and Handling
(2-Aminopropyl)diethylamine is classified as a hazardous material. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
(2-Aminopropyl)diethylamine is a diamine with potential applications as a building block in organic synthesis. While experimental data on its physicochemical and spectroscopic properties are limited, this guide provides a foundational understanding of its structure and a plausible synthetic route. Further research is warranted to fully characterize this compound and explore its potential applications.
